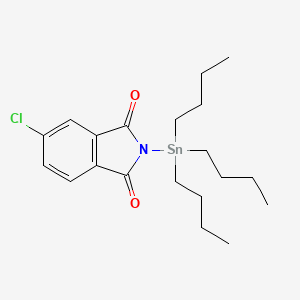
Benzyl octacosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl octacosanoate is an ester compound formed from benzyl alcohol and octacosanoic acid. It is a long-chain fatty acid ester, which is often used in various industrial applications due to its unique chemical properties. The compound is known for its stability and hydrophobic nature, making it useful in formulations requiring long-lasting effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl octacosanoate can be synthesized through esterification, where benzyl alcohol reacts with octacosanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous flow reactors to maintain consistent product quality. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet. This method enhances efficiency and allows for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol and octacosanol.
Substitution: Benzyl halides.
Wissenschaftliche Forschungsanwendungen
Benzyl octacosanoate has various applications in scientific research:
Chemistry: Used as a model compound in studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its potential effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and coatings due to its stability and long-lasting properties.
Wirkmechanismus
The mechanism of action of benzyl octacosanoate involves its interaction with lipid membranes. The long-chain fatty acid moiety integrates into the lipid bilayer, enhancing membrane stability and reducing permeability. This property is particularly useful in drug delivery systems, where controlled release of active ingredients is desired.
Vergleich Mit ähnlichen Verbindungen
Benzyl palmitate: Another long-chain ester with similar hydrophobic properties but a shorter carbon chain.
Benzyl stearate: Similar in structure but with an 18-carbon chain, making it less hydrophobic than benzyl octacosanoate.
Benzyl oleate: Contains an unsaturated fatty acid, which affects its stability and reactivity compared to this compound.
Uniqueness: this compound stands out due to its longer carbon chain, which provides enhanced hydrophobicity and stability. This makes it particularly suitable for applications requiring long-lasting effects and resistance to environmental factors.
Eigenschaften
CAS-Nummer |
104899-76-5 |
|---|---|
Molekularformel |
C35H62O2 |
Molekulargewicht |
514.9 g/mol |
IUPAC-Name |
benzyl octacosanoate |
InChI |
InChI=1S/C35H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-32-35(36)37-33-34-30-27-26-28-31-34/h26-28,30-31H,2-25,29,32-33H2,1H3 |
InChI-Schlüssel |
ZNQFQCYMBZOKPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


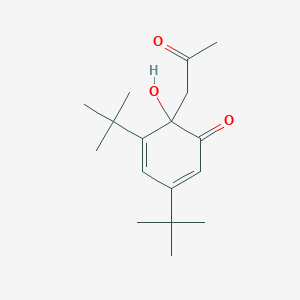

![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
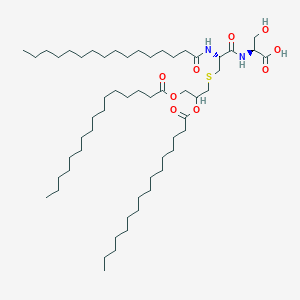
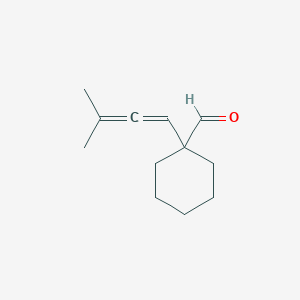


![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)


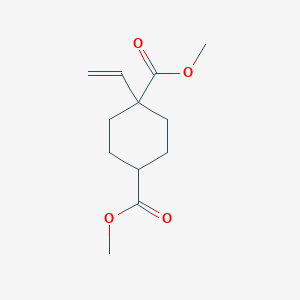
![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)
